3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(2-HYDROXYPHENYL)-4-[4-(PENTYLOXY)PHENYL]-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyrazole core, which is a fused ring system containing both nitrogen and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXYPHENYL)-4-[4-(PENTYLOXY)PHENYL]-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Modifications: Introduction of the hydroxyphenyl, pentyloxyphenyl, and phenylethyl groups through various substitution reactions.
Final Assembly: Coupling of the modified intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2-HYDROXYPHENYL)-4-[4-(PENTYLOXY)PHENYL]-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, it may serve as a probe to study biological processes at the molecular level. Its interactions with biomolecules can provide insights into cellular functions and mechanisms.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, it can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of 3-(2-HYDROXYPHENYL)-4-[4-(PENTYLOXY)PHENYL]-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-HYDROXYPHENYL)-4-[4-(METHOXY)PHENYL]-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 3-(2-HYDROXYPHENYL)-4-[4-(ETHOXY)PHENYL]-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Uniqueness
The uniqueness of 3-(2-HYDROXYPHENYL)-4-[4-(PENTYLOXY)PHENYL]-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific functional groups and their arrangement. The pentyloxy group, in particular, may confer unique properties such as increased lipophilicity or specific interactions with biological targets.
Properties
Molecular Formula |
C30H31N3O3 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-(4-pentoxyphenyl)-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C30H31N3O3/c1-2-3-9-20-36-23-16-14-22(15-17-23)29-26-27(24-12-7-8-13-25(24)34)31-32-28(26)30(35)33(29)19-18-21-10-5-4-6-11-21/h4-8,10-17,29,34H,2-3,9,18-20H2,1H3,(H,31,32) |
InChI Key |
HGRGFATUSQUHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=CC=C4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
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